molecular formula C18H15N5O B13846523 1-(1-Methylpyrazol-4-yl)-3-(quinolin-6-ylmethyl)pyridazin-4-one

1-(1-Methylpyrazol-4-yl)-3-(quinolin-6-ylmethyl)pyridazin-4-one

Cat. No.: B13846523
M. Wt: 317.3 g/mol
InChI Key: NSAVXBDWWJIVNM-UHFFFAOYSA-N
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Description

1-(1-Methylpyrazol-4-yl)-3-(quinolin-6-ylmethyl)pyridazin-4-one is a heterocyclic compound that features a pyrazole, quinoline, and pyridazinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methylpyrazol-4-yl)-3-(quinolin-6-ylmethyl)pyridazin-4-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.

    Quinoline synthesis: Quinoline can be synthesized via the Skraup synthesis or other methods.

    Coupling reactions: The pyrazole and quinoline moieties can be coupled using cross-coupling reactions such as Suzuki or Heck reactions.

    Formation of the pyridazinone ring: The final step involves the formation of the pyridazinone ring, which can be achieved through cyclization reactions under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylpyrazol-4-yl)-3-(quinolin-6-ylmethyl)pyridazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biological studies.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-Methylpyrazol-4-yl)-3-(quinolin-6-ylmethyl)pyridazin-4-one would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Methylpyrazol-4-yl)-3-(quinolin-6-ylmethyl)pyridazin-4-one: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of pyrazole, quinoline, and pyridazinone moieties, which might confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H15N5O

Molecular Weight

317.3 g/mol

IUPAC Name

1-(1-methylpyrazol-4-yl)-3-(quinolin-6-ylmethyl)pyridazin-4-one

InChI

InChI=1S/C18H15N5O/c1-22-12-15(11-20-22)23-8-6-18(24)17(21-23)10-13-4-5-16-14(9-13)3-2-7-19-16/h2-9,11-12H,10H2,1H3

InChI Key

NSAVXBDWWJIVNM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)N2C=CC(=O)C(=N2)CC3=CC4=C(C=C3)N=CC=C4

Origin of Product

United States

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